Lipophilicity (LogP) Differentiation Against Unsubstituted, Isomeric, and Branched Pyridyl Ketone Analogs
The computed LogP of 1-(6-methylpyridin-2-yl)propan-1-one is 1.98, representing a ~19% increase over the unsubstituted 2-propionylpyridine (LogP 1.67) and a ~30% increase over the propan-2-one positional isomer (LogP 1.52), while remaining ~11% below the branched isopropyl analog (LogP 2.23) . This intermediate lipophilicity places the compound in a balanced range favourable for both aqueous solubility and membrane penetration, relevant to CNS and intracellular target programmes [1].
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 1.98 |
| Comparator Or Baseline | 2-Propionylpyridine (CAS 3238-55-9): LogP = 1.67; 1-(6-Methylpyridin-2-yl)propan-2-one (CAS 65702-08-1): LogP = 1.52; 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-one (CAS 6972-48-1): LogP = 2.23 |
| Quantified Difference | +0.31 vs unsubstituted; +0.46 vs propan-2-one isomer; -0.25 vs branched analog |
| Conditions | Computed values sourced from ChemSrc (ACD/Labs or equivalent software) |
Why This Matters
Lipophilicity directly impacts compound permeability, solubility, and off-target promiscuity; selecting a building block with a defined LogP window avoids costly re-optimisation of pharmacokinetic properties later in lead development.
- [1] Waring MJ, Bioorg. Med. Chem. Lett. 19, 2844–2851 (2009). Lipophilicity in drug discovery. View Source
